molecular formula C8H15NO3 B7917665 2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate

2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate

Cat. No.: B7917665
M. Wt: 173.21 g/mol
InChI Key: MAYLSTDSVPBFHK-ZETCQYMHSA-N
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Description

2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, allowing for nucleophilic substitution reactions .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protecting groups, such as tert-butyldimethylsilyl chloride, can also be employed to protect sensitive functional groups during the synthesis .

Chemical Reactions Analysis

2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted piperidine derivatives and N-oxides .

Scientific Research Applications

2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or binding to receptor sites, leading to various biological effects .

Comparison with Similar Compounds

2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYLSTDSVPBFHK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCCC(C1)OCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+]1CCC[C@@H](C1)OCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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